molecular formula C30H44BrNO11 B1243890 Wlcffjmawfmkph-gdybyufisa-

Wlcffjmawfmkph-gdybyufisa-

Cat. No.: B1243890
M. Wt: 674.6 g/mol
InChI Key: WLCFFJMAWFMKPH-GDYBYUFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This suggests it may be a placeholder name, typographical error, or proprietary identifier. Based on structural analogs in the evidence (e.g., boronic acids, halogenated aromatics, and heterocyclic compounds), we hypothesize that "Wlcffjmawfmkph-gdybyufisa-" could belong to a class of organoboron or chlorinated aromatic derivatives. Such compounds are frequently used in pharmaceuticals, agrochemicals, or materials science due to their reactivity and stability .

Properties

Molecular Formula

C30H44BrNO11

Molecular Weight

674.6 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-2-[[(1S,2S,5R,7E,11R,13R)-5-[(1E,3E)-4-bromobuta-1,3-dienyl]-1-hydroxy-2,7,10,10-tetramethyl-3,9-dioxo-4,15-dioxabicyclo[9.3.1]pentadec-7-en-13-yl]oxy]-3,5-dimethoxy-6-methyloxan-4-yl] carbamate

InChI

InChI=1S/C30H44BrNO11/c1-16-12-19(10-8-9-11-31)40-26(34)17(2)30(36)15-20(14-22(43-30)29(4,5)21(33)13-16)41-27-25(38-7)24(42-28(32)35)23(37-6)18(3)39-27/h8-11,13,17-20,22-25,27,36H,12,14-15H2,1-7H3,(H2,32,35)/b10-8+,11-9+,16-13+/t17-,18+,19+,20-,22-,23+,24-,25-,27+,30+/m1/s1

InChI Key

WLCFFJMAWFMKPH-GDYBYUFISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2C[C@@H]3C(C(=O)/C=C(/C[C@@H](OC(=O)[C@H]([C@](C2)(O3)O)C)/C=C/C=C/Br)\C)(C)C)OC)OC(=O)N)OC

Canonical SMILES

CC1C(C(C(C(O1)OC2CC3C(C(=O)C=C(CC(OC(=O)C(C(C2)(O3)O)C)C=CC=CBr)C)(C)C)OC)OC(=O)N)OC

Synonyms

auriside B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Wlcffjmawfmkph-gdybyufisa-", we compare its hypothetical properties with structurally or functionally related compounds from the evidence. Key parameters include molecular weight, solubility, lipophilicity (LogP), and synthetic accessibility.

Table 1: Physicochemical Properties of Selected Compounds

CAS No. Molecular Formula Molecular Weight Solubility (mg/mL) LogP<sup>a</sup> BBB Permeability Synthesis Accessibility Reference
1046861-20-4 C6H5BBrClO2 235.27 0.24 2.15 (XLOGP3) Yes 2.07
871826-12-9 C7H8ClF3N2 212.60 N/A 2.85 (SILICOS-IT) Yes 2.14
1761-61-1 C7H5BrO2 201.02 0.69 -2.47 (ESOL) No 1.64 (MLOGP)
7507-86-0 C8H7BrO2 215.04 N/A 1.69 (MLOGP) Yes 2.14
Hypothetical C7H6BrClNO3 260.5 0.3–0.5 1.8–2.5 Yes 2.1–2.3 -

<sup>a</sup> LogP values vary by calculation method (e.g., XLOGP3, SILICOS-IT, MLOGP).

Key Findings :

Structural Analogies :

  • Halogenated Aromatics : Compounds like 1761-61-1 (bromobenzaldehyde derivative) and 7507-86-0 (bromo-methoxybenzaldehyde) share halogen substituents, which enhance electrophilic reactivity and stability . These traits are critical in cross-coupling reactions for drug synthesis.
  • Boronic Acids : CAS 1046861-20-4, a bromochlorophenylboronic acid, demonstrates high GI absorption and BBB permeability, suggesting utility in CNS-targeted therapeutics .

Synthetic Accessibility :

  • Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) are common for boronic acids, as seen in CAS 1046861-20-4 synthesis .
  • Halogenated compounds often require green chemistry approaches (e.g., A-FGO catalyst in CAS 1761-61-1 synthesis) to minimize toxic byproducts .

Bioactivity and ADMET Profiles :

  • BBB permeability correlates with low molecular weight (<500 Da) and moderate LogP (1–3), as observed in CAS 871826-12-9 and 7507-86-0 .
  • CYP enzyme inhibition is rare in these analogs, reducing metabolic interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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